(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride
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Overview
Description
(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a tetrahydronaphthalene core, phenyl groups, and a pyrrolidine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride typically involves multiple steps, including the formation of the tetrahydronaphthalene core, introduction of phenyl groups, and attachment of the pyrrolidine moiety. Common synthetic routes may include:
Formation of the Tetrahydronaphthalene Core: This step often involves cyclization reactions under acidic or basic conditions.
Introduction of Phenyl Groups: Phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Attachment of Pyrrolidine Moiety: The pyrrolidine group is typically introduced via nucleophilic substitution reactions using appropriate pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
- (5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide
- (5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydroiodide
Uniqueness
The uniqueness of (5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride lies in its specific structural features and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly suitable for certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C28H32ClNO2 |
---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride |
InChI |
InChI=1S/C28H31NO2.ClH/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1H/t26-,28-;/m1./s1 |
InChI Key |
SFWYWKVSAHDQRB-SEDDDLTMSA-N |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.Cl |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
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